Bromerguride - 83455-48-5

Bromerguride

Catalog Number: EVT-261519
CAS Number: 83455-48-5
Molecular Formula: C20H25BrN4O
Molecular Weight: 417.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bromerguride is an antipsychotic, dopamine antagonist that has an intermediate to high affinity for 5-HT1A receptors.
Source and Classification

Bromerguride is synthesized from lisuride through bromination. Lisuride itself was originally developed as an antimigraine agent in the 1960s. The compound falls under the category of ergot alkaloids, which are derived from the ergot fungus and have various pharmacological properties. Bromerguride's unique structure allows it to interact with dopamine receptors, primarily acting as an antagonist.

Synthesis Analysis

The synthesis of bromerguride involves the bromination of lisuride. The general procedure can be summarized as follows:

  1. Starting Material: Lisuride (N,N-diethyllysergamide) serves as the precursor.
  2. Bromination Reaction: The introduction of a bromine atom at the 2-position is typically achieved using bromine or a brominating agent in an appropriate solvent (such as acetic acid or dichloromethane) under controlled conditions.
  3. Reaction Conditions: The reaction may require specific temperatures and times to ensure complete conversion and minimize side reactions.
  4. Purification: Following the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate pure bromerguride.

This synthetic route is critical for producing bromerguride for research and potential therapeutic applications.

Molecular Structure Analysis

Bromerguride's molecular structure can be described as follows:

  • Molecular Formula: C₁₈H₂₃BrN₂O
  • Molecular Weight: Approximately 364.29 g/mol
  • Structural Features: The compound contains a tetracyclic core typical of ergot alkaloids, with a bromine atom substituting at the 2-position relative to lisuride.

The presence of the bromine atom significantly affects its interaction with dopamine receptors compared to lisuride, leading to its classification as a dopamine antagonist.

Chemical Reactions Analysis

Bromerguride participates in several chemical reactions, primarily involving its interactions with biological receptors:

  1. Receptor Binding: Bromerguride binds to various dopamine receptor subtypes (D1, D2, D3, etc.), exhibiting antagonistic properties.
  2. Metabolism: In vivo studies indicate that bromerguride undergoes metabolic processes that may include N-deethylation, resulting in metabolites that retain some biological activity.
  3. Degradation Pathways: The compound is excreted primarily via biliary routes with less than 10% excreted unchanged in urine.

These reactions are crucial for understanding its pharmacokinetics and therapeutic potential.

Mechanism of Action

Bromerguride's mechanism of action involves:

  • Dopamine Receptor Antagonism: By binding to dopamine receptors, particularly D2 receptors, bromerguride inhibits dopaminergic signaling pathways.
  • Pharmacodynamic Profile: The substitution of bromine alters the pharmacodynamic effects compared to lisuride, leading to a unique profile that may be beneficial in treating conditions characterized by excessive dopaminergic activity.
  • Neurotransmitter Interaction: It may also influence other neurotransmitter systems indirectly due to its antagonistic effects on dopamine signaling.

This mechanism underlies its potential applications in treating disorders such as schizophrenia or Parkinson's disease.

Physical and Chemical Properties Analysis

Bromerguride exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Understanding these properties is essential for handling and application in research settings.

Applications

Bromerguride has several potential scientific applications:

  1. Pharmacological Research: Its unique profile makes it a candidate for studying dopaminergic mechanisms in neurological disorders.
  2. Therapeutic Use: Potential applications include treatment strategies for conditions such as schizophrenia or other disorders characterized by dopaminergic dysregulation.
  3. Drug Development: Bromerguride can serve as a lead compound for developing new medications targeting dopamine receptors with improved efficacy and safety profiles.
Introduction to Bromerguride: Historical Context and Academic Significance

Emergence of Bromerguride in Pharmacological Research

Bromerguride emerged as a subject of significant pharmacological interest following the observation that bromine substitution at the 2-position of the ergoline scaffold dramatically altered receptor interaction profiles. Initial pharmacokinetic studies in animal models revealed distinctive absorption and distribution patterns. Following intravenous administration in rats (0.25 mg/kg) and dogs (0.25-4 mg/kg), bioavailability reached approximately 40%, while oral dosing in rats (5 mg/kg) showed reduced bioavailability at 20% [1]. Bromerguride demonstrated rapid distribution into tissues and organs, with notable penetration across the blood-brain barrier and placental barrier [1]. Whole-body autoradiography in rats confirmed that peak concentrations in brain tissue reached approximately one-tenth of plasma levels within 1-2 hours after oral administration [1].

Table 1: Key Pharmacokinetic Parameters of Bromerguride in Animal Models

SpeciesDose (mg/kg)RouteBioavailabilityHalf-life (h)Primary Excretion Route
Rat0.25IV-0.7 + 9Biliary
Rat5Oral20%-Biliary
Dog0.25-4IV-0.2 + 2.7Biliary
Dog0.25-4Oral40%-Biliary

Human pharmacokinetic studies using radioimmunoassay techniques demonstrated that intravenous administration of bromerguride (50 µg) to healthy male volunteers resulted in biphasic elimination with half-lives of 7 minutes and 1.2 hours [6]. Oral administration (1-2 mg) showed bioavailability of 25-29%, with almost complete metabolic transformation and minimal renal excretion (<0.05% of dose in 24 hours) [6]. These properties positioned bromerguride as a valuable research tool for investigating dopamine receptor function and dynamics.

Position Within the Ergoline Derivative Class

Bromerguride belongs to the ergoline class of compounds, characterized by a tetracyclic structure derived from the core ergoline scaffold. Ergoline derivatives are classified into three primary categories based on their structural features: clavines (e.g., festuclavine), lysergic acid amides (water-soluble), and ergopeptines (water-insoluble peptide ergolines) [2] [7]. Within this classification, bromerguride is structurally categorized as a brominated lysergic acid amide derivative, specifically a 2-bromo substituted analog of lisuride [9] [10].

The ergoline class has yielded numerous pharmacologically significant compounds, including:

  • Bromocriptine: A bromo-substituted ergocryptine derivative used for prolactin disorders and Parkinson's disease [4]
  • Lisuride: A dopamine agonist initially employed in migraine prevention and Parkinson's disease [10]
  • Pergolide: A potent dopaminergic clavine derivative [2]
  • Cabergoline: A long-acting ergoline with high D2 affinity [2]

Table 2: Classification of Major Ergoline Derivatives

Chemical SubclassSolubilityRepresentative CompoundsPrimary Pharmacological Action
ClavinesVariablePergolide, FestuclavineDopamine receptor agonism
Lysergic acid amidesWater-solubleBromerguride, Lisuride, LSDMixed agonist/antagonist profiles
Ergopeptines (ergopeptides)Water-insolubleBromocriptine, ErgocristineDopamine receptor agonism

The strategic bromination at position 2 of the ergoline scaffold differentiates bromerguride structurally and pharmacologically from other ergolines. This modification alters the spatial orientation of the molecule and its electronic properties, enabling distinct receptor interaction patterns compared to non-halogenated ergolines [1] [9]. Unlike dopamine agonists such as bromocriptine and lisuride, bromerguride's bromine substitution confers a unique "reversed" pharmacological profile that transforms it into a potent dopamine antagonist [9] [10].

Role in Advancing Antidopaminergic Agent Development

Bromerguride played a pivotal role in expanding the pharmacological understanding of ergoline derivatives beyond their traditional dopaminergic agonist effects. Before its discovery, ergolines were predominantly recognized for their stimulatory effects on dopamine receptors, exemplified by compounds like bromocriptine and lisuride used in hyperprolactinemia and Parkinson's disease [4] [10]. Bromerguride's unique antidopaminergic properties demonstrated that subtle structural modifications could fundamentally reverse receptor activity, thereby challenging the prevailing structure-activity assumptions about ergoline compounds [9].

Detailed receptor profiling revealed bromerguride's mechanism as a partial agonist at dopamine D2 receptors with low intrinsic activity, contrasting with the stronger agonism of compounds like terguride [3]. This moderate D2 receptor activation profile suggested a potentially favorable antipsychotic effect with reduced extrapyramidal side effect liability compared to full antagonists [9]. Additionally, bromerguride displayed significant antagonist activity at serotonin 5-HT2A receptors, a characteristic now recognized as important for atypical antipsychotic efficacy [3]. This multi-receptor profile, targeting both dopaminergic and serotonergic systems, established a pharmacological framework for developing subsequent generations of antipsychotic agents.

Bromerguride's behavioral effects in animal models provided compelling evidence of its atypical antipsychotic potential. Studies demonstrated its ability to suppress amphetamine-induced locomotion (a model for addressing positive symptoms of psychosis) without producing significant catalepsy (a predictor of extrapyramidal side effects) at therapeutic doses [3] [9]. This dissociation between antipsychotic efficacy and motor side effects represented a significant advancement over typical antipsychotics like haloperidol and provided a template for developing novel agents with improved therapeutic indices.

Furthermore, bromerguride served as the chemical precursor for developing improved compounds, most notably 2-bromoterguride. This derivative was specifically designed to achieve even lower intrinsic activity at D2 receptors while maintaining potent 5-HT2A and α2C-adrenergic receptor antagonism [3]. The strategic development from bromerguride to 2-bromoterguride exemplifies how this pioneering compound advanced rational antipsychotic drug design through targeted molecular modifications.

Table 3: Receptor Binding and Functional Profile of Bromerguride

Receptor TypeAffinity (Ki nM)Functional ActivityIntrinsic Activity (% vs. Dopamine)
Dopamine D2S<1Partial agonist~30%
Dopamine D2L<1Partial agonist~30%
Serotonin 5-HT2A<1Antagonist0%
α2C-Adrenergic<1Antagonist0%

The research on bromerguride also contributed to the evolving understanding of biased agonism at dopamine receptors. Subsequent investigations demonstrated that bromerguride preferentially activated specific signaling pathways (G protein-mediated) over others (β-arrestin recruitment), a property now recognized as potentially important for separating therapeutic effects from adverse reactions [3]. This mechanistic insight has influenced modern antipsychotic drug discovery approaches aimed at optimizing signaling bias for improved therapeutic outcomes.

Properties

CAS Number

83455-48-5

Product Name

Bromerguride

IUPAC Name

3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

Molecular Formula

C20H25BrN4O

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1

InChI Key

SBHNNNRQZGYOAU-YVEFUNNKSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Solubility

Soluble in DMSO

Synonyms

2-bromolisuride
bromerguride
bromolisuride
bromuride

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.